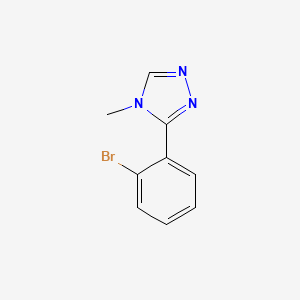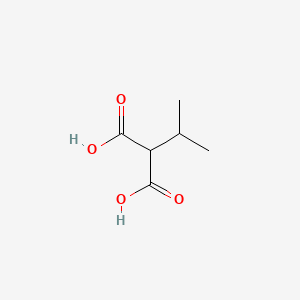
Isopropylmalonic acid
Descripción general
Descripción
Isopropylmalonic acid is a dicarboxylic acid with an isopropyl group attached to the central carbon of the malonic acid backbone. This compound is of interest due to its presence in wines and its potential applications in various chemical syntheses. In the context of wine, isopropylmalonic acid contributes to the sourness and overall flavor profile .
Synthesis Analysis
The synthesis of compounds related to isopropylmalonic acid has been explored in several studies. Cyclopolymerization of isopropylidene diallylmalonate has been achieved using a palladium complex, resulting in a polymer with potential self-assembly into nanofibers under certain conditions . Additionally, oxidative coupling using (diacetoxyiodo)benzene has been employed to create bis(isopropylidene alkylmalonates), demonstrating the versatility of isopropylmalonic acid derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of isopropylmalonic acid and its derivatives has been studied to understand their supramolecular features. Strong hydrogen bonding patterns are observed in the solid state, contributing to the formation of the crystal structure . The molecular structure of related compounds, such as N-isopropylhydroxamic acids, has been elucidated using X-ray diffraction, revealing a trans conformation of the hydroxamate groups .
Chemical Reactions Analysis
Isopropylmalonic acid and its derivatives participate in various chemical reactions. For instance, isopropylamine has been used as an amino donor in the reductive amination of carbonyl compounds catalyzed by ω-transaminase, leading to the asymmetric synthesis of unnatural amino acids . The presence of isopropylmalonic acid in the isopropylmalate pathway to leucine among diverse bacteria indicates its role in biosynthetic processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of isopropylmalonic acid derivatives have been characterized in different contexts. Quantification of isopropylmalic acids in wines has been performed using UHPLC-MS/MS, revealing their concentrations and lack of correlation with wine aging or alcoholic content . These compounds have also been evaluated for their antimicrobial and antioxidant activities, as well as their biocompatibility, indicating their mild antioxidant activity and non-toxic nature to human cells .
Aplicaciones Científicas De Investigación
Supramolecular Features and Crystal Structure
Isopropylmalonic acid has been studied for its supramolecular patterns in dicarboxylic acids. It forms a crystal structure through strong hydrogen bonding patterns in the solid-state. PIXEL method and Hirshfeld surface analysis have been used to analyze the supramolecular architectures quantitatively, and MESP calculations to delineate the electrostatic potential in different molecule regions in the crystal environment (Dey et al., 2016).
Biochemical Evolution and Enzyme Function
Isopropylmalonic acid is involved in the fitness landscape of amino acids controlling coenzyme use in isopropylmalate dehydrogenase (IMDH). This research highlights how natural IMDHs use nicotinamide adenine dinucleotide (NAD) as a coenzyme and can be engineered to use nicotinamide adenine dinucleotide phosphate (NADP) instead. The study provides insights into the genotype-phenotype-fitness map and the global optimum of NAD use (Lunzer et al., 2005).
Polymer Science and Material Engineering
Isopropylmalonic acid derivatives, such as isopropylidene diallylmalonate, have been used in polymer science. Pd(II)−diimine catalysts initiate cyclopolymerization of isopropylidene diallylmalonate to produce polymers with trans-1,2-disubstituted cyclopentane groups. This research shows the potential for creating polymers with highly regulated tacticity and applications in material engineering (Park et al., 2006).
Safety And Hazards
Isopropylmalonic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to use only in a well-ventilated area .
Propiedades
IUPAC Name |
2-propan-2-ylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3(2)4(5(7)8)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEUFPARIOFOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208845 | |
| Record name | Isopropylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropylmalonic acid | |
CAS RN |
601-79-6 | |
| Record name | 2-(1-Methylethyl)propanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=601-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropylmalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropylmalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropylmalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylmalonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYLMALONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ECG2M39FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



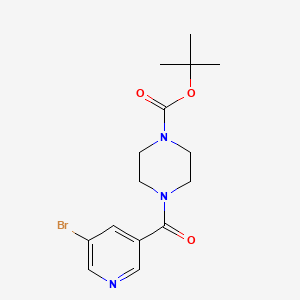
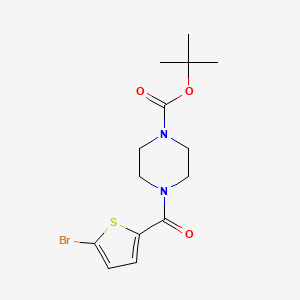
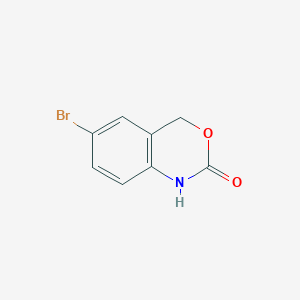
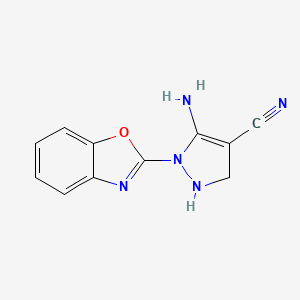
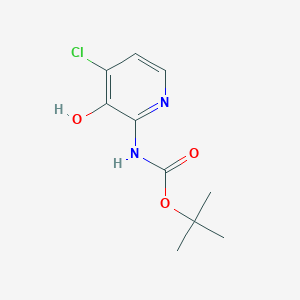
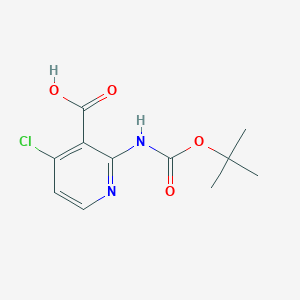
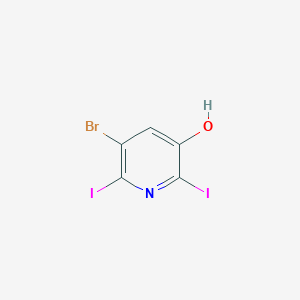
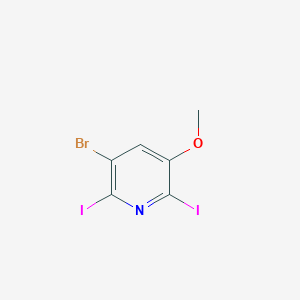
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1293444.png)
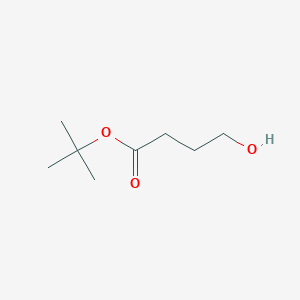
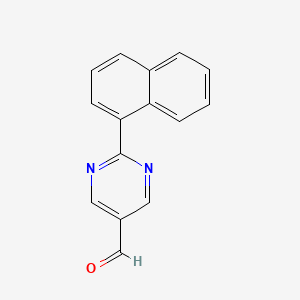
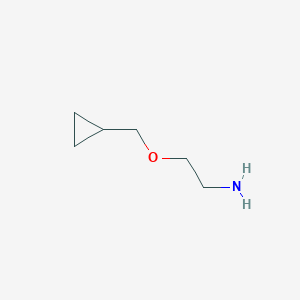
![5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline](/img/structure/B1293453.png)
